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Compound of Interest

Compound Name: 6-Chloro-6-deoxygalactose

Cat. No.: B098906

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-6-deoxygalactose is a halogenated derivative of the monosaccharide
galactose. Its structure is of significant interest to researchers, particularly in the context of its
natural occurrence and potential biological activities. This technical guide provides a summary
of the key physicochemical properties and outlines the general experimental methodologies
employed for the structure elucidation of such carbohydrate derivatives. While detailed, specific
experimental data for 6-chloro-6-deoxygalactose is not readily available in publicly accessible
literature, this document serves as a foundational guide to the techniques and logical
processes involved.

Physicochemical Properties

A summary of the known physicochemical data for 6-chloro-6-deoxygalactose is presented in
Table 1. This information is crucial for its identification and characterization.
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Property Value Source

--INVALID-LINK--, --INVALID-

Molecular Formula CsH11ClOs
LINK--
_ --INVALID-LINK--, --INVALID-
Molecular Weight 198.60 g/mol
LINK--
--INVALID-LINK--, --INVALID-
CAS Number 18465-32-2
LINK--
Boiling Point 473.4°C at 760 mmHg --INVALID-LINK--
Density 1.553 g/cm3 --INVALID-LINK--
Flash Point 240.1°C --INVALID-LINK--
Refractive Index 1.552 --INVALID-LINK--

Biological Significance

6-Chloro-6-deoxy-D-galactose has been identified as a component of the cell wall of
Mycobacterium tuberculosis.[1] This finding suggests its potential role in the biology and
pathogenesis of this bacterium, making its structural and functional characterization a subject
of interest in drug development and microbiology.

Structure Elucidation Workflow

The definitive determination of the structure of a novel or modified carbohydrate like 6-chloro-
6-deoxygalactose follows a logical workflow. This process integrates data from various
analytical techniques to build a comprehensive structural picture.

Caption: A generalized workflow for the structure elucidation of a carbohydrate.

Experimental Protocols for Structural
Characterization

While specific data for 6-chloro-6-deoxygalactose is scarce, the following sections detail the
standard experimental protocols that would be employed for its structural elucidation.
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Synthesis and Purification

The synthesis of 6-chloro-6-deoxygalactose typically involves the selective chlorination of a
protected galactose derivative, followed by deprotection.

lllustrative Synthesis Pathway:
Caption: A representative synthetic route to 6-chloro-6-deoxygalactose.

Purification Protocol:

Reaction Quenching: The reaction mixture is typically quenched with a suitable reagent (e.qg.,
saturated sodium bicarbonate solution) to neutralize any acidic byproducts.

o Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic
layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na2S0Oa).

e Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

o Chromatography: The crude product is purified by column chromatography on silica gel,
eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol)
to isolate the pure compound.

o Purity Assessment: The purity of the final product is assessed by thin-layer chromatography
(TLC) and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic
molecules in solution. A suite of 1D and 2D NMR experiments would be required to
unambiguously assign all proton (*H) and carbon (*3C) signals.

Expected NMR Data: Although specific shifts are not available, general expectations for the
NMR spectra of 6-chloro-6-deoxygalactose are outlined in Table 2.
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Nucleus

Expected Chemical Shift
Range (ppm)

Key Information

1H (Protons)

Indicates a or 3 configuration

Anomeric (H-1) 45-55 )
based on coupling constants.
Complex overlapping signals,
Ring Protons (H-2 to H-5) 3.0-45 P ] pping sig
resolved using 2D NMR.
Shifted downfield due to the
Methylene (H-6a, H-6b) 35-4.0 electron-withdrawing chlorine
atom.
13C (Carbons)
) Characteristic chemical shift
Anomeric (C-1) 90 - 105 )
for the anomeric carbon.
) Provides information on the
Ring Carbons (C-2 to C-5) 60 - 80
carbon skeleton.
Significantly shifted upfield
compared to the
hydroxymethylene carbon in
Methylene (C-6) 40 - 50

galactose (~62 ppm) due to
the heavy atom effect of

chlorine.

Experimental Protocol for NMR Analysis:

o Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., D20, DMSO-ds, or CD30D) in an NMR tube.

o Data Acquisition: A series of NMR experiments are performed on a high-field NMR

spectrometer (e.g., 400 MHz or higher). These would include:

o 1D *H NMR: To observe all proton signals and their multiplicities.
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o 1D 13C NMR: To observe all carbon signals.

o 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within
the same spin system, crucial for tracing the connectivity of the sugar ring protons.

o 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its
directly attached carbon atom.

o 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which helps in confirming the overall structure
and the position of the chlorine atom.

o Data Analysis: The collected spectra are processed and analyzed to assign all chemical
shifts and coupling constants, leading to the confirmation of the covalent structure and
stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.

Expected Mass Spectrometric Data:

lonization Mode Expected m/z Interpretation

Provides the exact mass,

allowing for the unambiguous
High-Resolution MS (HRMS) [M+H]* or [M+Na]* g ] g

determination of the molecular

formula (CeH11CIOs).

Fragmentation would likely
involve the loss of water (H20),
hydrochloric acid (HCI), and
Tandem MS (MS/MS) Fragment ions various sugar ring fragments.
The specific fragmentation
pattern would provide further

structural confirmation.
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Experimental Protocol for Mass Spectrometry:

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile/water).

 lonization: The sample is introduced into the mass spectrometer and ionized using a soft
ionization technique such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI).

e Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a
high-resolution mass analyzer (e.g., TOF, Orbitrap).

» Fragmentation Analysis (MS/MS): The molecular ion is selected and subjected to collision-
induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then
analyzed to deduce structural features.

X-ray Crystallography

For crystalline compounds, X-ray crystallography provides the most definitive three-
dimensional structural information, including absolute stereochemistry.

Experimental Protocol for X-ray Crystallography:

o Crystallization: Single crystals of suitable quality are grown from a solution of the purified
compound by slow evaporation of the solvent or by vapor diffusion.

o Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are
collected.

» Structure Solution and Refinement: The diffraction data are processed to solve the crystal
structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Conclusion

The structure elucidation of 6-chloro-6-deoxygalactose relies on a combination of synthetic
chemistry and advanced analytical techniques. While a complete, published dataset for this

specific molecule is not readily available, the methodologies described in this guide represent
the standard and necessary steps to fully characterize its structure. The logical application of
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NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, provides
the robust evidence required to confirm its molecular structure, which is of foundational
importance for further research into its biological role and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

